Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate
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Overview
Description
Benzyl 2-(hydroxymethyl)-6-azaspiro[34]octane-6-carboxylate is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable azaspiro compound with benzyl chloroformate under basic conditions to introduce the benzyl ester group. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction using formaldehyde and a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency, as well as the use of continuous flow reactors to enhance reaction control and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Benzyl 2-(carboxymethyl)-6-azaspiro[3.4]octane-6-carboxylate.
Reduction: Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-methanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate
- 2-azaspiro[3.4]octane derivatives
Uniqueness
Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate is unique due to the presence of both a hydroxymethyl group and a benzyl ester group on the spirocyclic core. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C16H21NO3 |
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Molecular Weight |
275.34 g/mol |
IUPAC Name |
benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C16H21NO3/c18-10-14-8-16(9-14)6-7-17(12-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14,18H,6-12H2 |
InChI Key |
CQOVMZQGVAULBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(C2)CO)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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